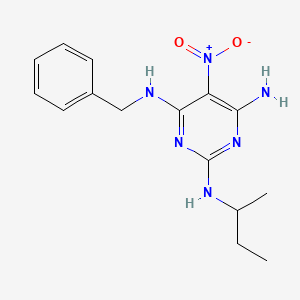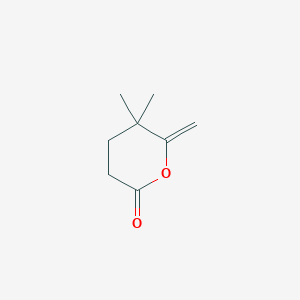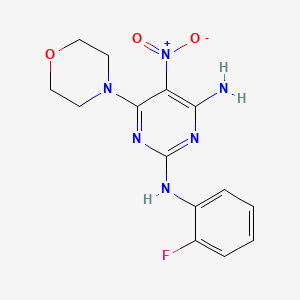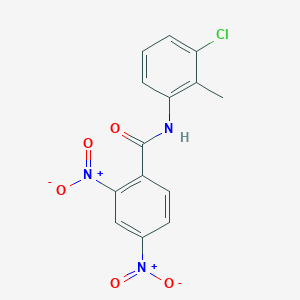![molecular formula C16H12F2N2O2S B14141613 N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide CAS No. 1171397-95-7](/img/structure/B14141613.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide typically involves the condensation of 2-amino-6-ethoxybenzothiazole with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or acetic acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Studied for its anti-tubercular properties.
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-methylbenzamide: Investigated for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its dual fluorine substitution, which enhances its biological activity and stability compared to other similar compounds .
Propiedades
Número CAS |
1171397-95-7 |
|---|---|
Fórmula molecular |
C16H12F2N2O2S |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide |
InChI |
InChI=1S/C16H12F2N2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H,19,20,21) |
Clave InChI |
RGSMNRWGPZIJJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)


![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)







